Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate

Analytical Chemistry Quality Control Procurement Specifications

Researchers require sterically hindered, Boc-protected amino alcohols to avoid coupling failures and metabolic instability. This compound (Boc-Aib-ol) solves that. - **Core value**: gem-Dimethyl substitution reduces nucleophilicity, improves coupling efficiency in SPPS, and enhances metabolic stability. - **Scale-ready**: >99% quantitative Boc protection yield; straightforward workup for pilot-plant scale. - **High purity**: ≥99% (HPLC) recommended to minimize side reactions in multi-step syntheses.

Molecular Formula C9H19NO3
Molecular Weight 189.25 g/mol
CAS No. 102520-97-8
Cat. No. B028242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate
CAS102520-97-8
Molecular FormulaC9H19NO3
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C)(C)CO
InChIInChI=1S/C9H19NO3/c1-8(2,3)13-7(12)10-9(4,5)6-11/h11H,6H2,1-5H3,(H,10,12)
InChIKeySBWYTQQSTIUXOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate: Procurement & Analytical Guide


Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate (CAS 102520-97-8), also known as N-Boc-2-amino-2-methyl-1-propanol or Boc-Aib-ol, is a Boc-protected amino alcohol derivative with molecular formula C9H19NO3 and molecular weight 189.25 g/mol [1]. It contains a tert-butyloxycarbonyl (Boc) protecting group on a sterically hindered 2-amino-2-methyl-1-propanol scaffold [2]. The compound is a white crystalline solid with reported melting point ranges of 57–62 °C and commercial purities available from ≥96% to ≥99% (HPLC) . It is widely employed as a protected building block for the introduction of the 2-amino-2-methyl-1-propanol moiety into larger molecular architectures in medicinal chemistry and peptide synthesis .

Boc-protected building block for sterically hindered 2-amino-2-methyl-1-propanol introduction
Gem-dimethyl pattern reduces nucleophilicity, suitable for solid-phase peptide synthesis coupling
Available in high-purity grades for sensitive multi-step synthetic sequences
Deliquescent solid; requires cold storage and moisture protection

Why Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate Is Irreplaceable


Generic substitution is not advisable because the unique gem-dimethyl substitution pattern at the α-carbon of tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate imparts distinct physicochemical and reactivity properties that directly impact downstream experimental outcomes. Unlike linear amino alcohol analogs, the steric hindrance of the two methyl groups reduces nucleophilicity and alters hydrogen-bonding capacity [1], which can critically affect coupling efficiency in peptide synthesis [2] and metabolic stability in drug discovery applications . Furthermore, the Boc group's lability to mild acid (e.g., TFA or aqueous phosphoric acid) is well-defined [3], but the stability of the deprotected 2-amino-2-methyl-1-propanol fragment varies significantly across in-class comparators; substituting an analog with a different branching pattern may lead to unanticipated side reactions or require re-optimization of deprotection protocols [4].

Steric hindrance from gem-dimethyl alters coupling efficiency and hydrogen-bonding compared to linear amino alcohols
Boc-deprotected fragment stability varies among in-class comparators; analog branching patterns may require re-optimization of deprotection protocols
Generic Boc-amino alcohols lack documented utility in KCa3.1 inhibitor synthetic routes, risking pharmacophore misalignment

Quantitative Comparison: Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate vs. Analogs


Purity and Melting Point Comparison

Commercial batches of tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate are available at varying purity levels and melting point ranges. Higher-purity grades (≥99% by HPLC) from vendors such as Chem-Impex exhibit a melting point of 57–62 °C , while standard grades (≥98% GC) from TCI show a melting point of 59.0–63.0 °C . Lower-purity offerings (96%) from some suppliers display melting points as low as 52–59 °C . The tighter melting point range and higher purity correlate with reduced impurities that could interfere with sensitive downstream reactions such as solid-phase peptide synthesis or kinase inhibitor derivatization.

Purity & Melting Point
Head-to-head
Purity: ≥99% HPLC; mp 57–62 °C TCI grade: >98% GC; mp 59–63 °C Alt. supplier: ≥99% HPLC; mp 52–59 °C
Tighter mp range indicates higher batch consistency
Supplier-dependent; verify specification for sensitive syntheses
Analytical Chemistry Quality Control Procurement Specifications

Boc Protection Synthesis Yield Comparison

The preparation of tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate via reaction of 2-amino-2-methyl-1-propanol with di-tert-butyl dicarbonate (Boc2O) in the presence of triethylamine proceeds quantitatively (approx. 100% yield) under mild conditions (room temperature, 2.5 h) . In contrast, Boc protection of less sterically hindered amino alcohols such as ethanolamine often requires lower temperatures and extended reaction times to achieve comparable yields, due to higher nucleophilicity and competing side reactions [1]. The high yield for the target compound is attributed to the reduced nucleophilicity of the sterically hindered amine, which minimizes over-acylation and allows for straightforward workup.

Boc Protection Yield
Method context
Approx. 100% yield
Mild conditions: DCM, Et3N, rt, 2.5 h
High yield simplifies scale-up and reduces waste
Reported at lab scale; confirm at pilot scale
Organic Synthesis Process Chemistry Protecting Group Strategy

KCa3.1 Inhibitor Synthesis vs. Generic Peptide Building Blocks

Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate is explicitly claimed as a key intermediate in the preparation of diamine derivatives that act as KCa3.1 (IKCa1/SK4) potassium channel inhibitors , a validated therapeutic target for inflammatory bowel disease, multiple sclerosis, and sickle cell anemia [1]. While structurally related Boc-amino alcohols (e.g., N-Boc-ethanolamine, N-Boc-propanolamine) are commonly used in general peptide synthesis, their utility in KCa3.1 inhibitor programs is not documented. The specific gem-dimethyl substitution of the target compound is essential for the conformational constraint and lipophilicity required to access the KCa3.1 pharmacophore [2].

KCa3.1 Inhibitor Synthesis
Class-level
Documented intermediate in KCa3.1 inhibitor patent literature
Aligns with established pharmacophore routes
Data to verify for specific inhibitor programs
Medicinal Chemistry Ion Channel Pharmacology Drug Discovery

Storage Stability and Hygroscopicity Profile

Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate is reported to be deliquescent and must be stored under dry, refrigerated conditions (2–8 °C) to prevent moisture absorption . In comparison, non-hygroscopic Boc-protected amino alcohols such as N-Boc-2-amino-1-butanol (CAS 147252-84-4) can be stored at room temperature without special precautions . The deliquescent nature of the target compound necessitates careful handling and storage to maintain potency and avoid decomposition, which is a critical consideration for procurement and long-term inventory planning.

Storage & Hygroscopicity
Source review
Deliquescent; store at 2–8 °C, dry environment N-Boc-2-amino-1-butanol: non-hygroscopic, stable at room temperature
Cold-chain and moisture protection necessary
Impacts ordering quantity and facility logistics
Chemical Stability Storage Requirements Logistics

High-Value Applications of Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate


KCa3.1 Potassium Channel Inhibitor Synthesis

Utilize this compound as a critical protected intermediate in the synthesis of diamine-based KCa3.1 inhibitors . The gem-dimethyl substitution provides the conformational constraint and lipophilicity necessary for targeting the KCa3.1 channel [1]. Procurement of high-purity material (≥99% HPLC) is recommended to minimize side reactions during multi-step syntheses .

Sterically Hindered α,α-Disubstituted Amino Acid Synthesis

Employ this compound as a precursor to α,α-disubstituted amino acids (e.g., Boc-Aib-OH) for the synthesis of conformationally constrained peptides . The Boc group allows for orthogonal protection strategies compatible with solid-phase peptide synthesis (SPPS) using mild acid deprotection [2].

Scalable Boc-Protected Amino Alcohol Synthesis

Leverage the quantitative yield (>99%) of the Boc protection reaction to produce large quantities of this intermediate economically . The straightforward workup and mild conditions facilitate scale-up for pilot plant or industrial applications.

Hydroxyl Group Conjugation for Prodrug Design

Utilize the primary hydroxyl group for conjugation with phosphates, sugars, or other biomolecules to generate prodrugs or targeted delivery systems . The gem-dimethyl group enhances metabolic stability of the resulting conjugates [3].

Application
Selection Property
Validation Focus
KCa3.1 channel inhibitor synthesis research
Gem-dimethyl steric constraint for pharmacophore alignment
Synthetic route reproducibility and pharmacophore compatibility
Conformationally constrained peptide synthesis
Boc-orthogonal protection for solid-phase peptide synthesis
Deprotection efficiency and coupling yield
Large-scale protected amino alcohol production
High-yield Boc protection reaction
Scalability and purity of isolated product
Prodrug conjugate synthesis research
Primary hydroxyl conjugation with metabolic stability enhancement
Conjugate stability and in vitro metabolic assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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